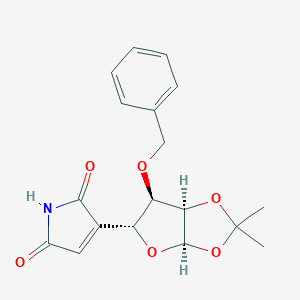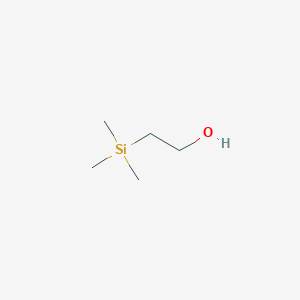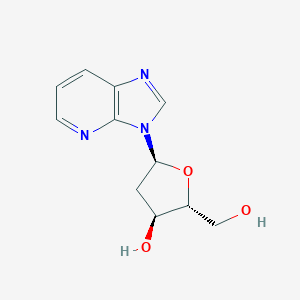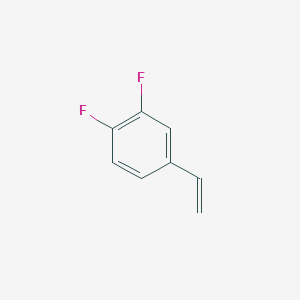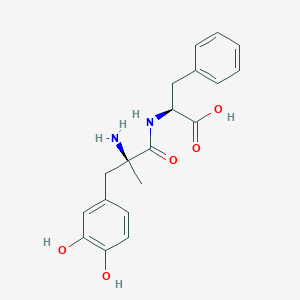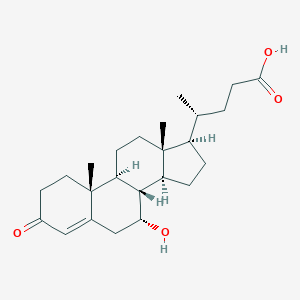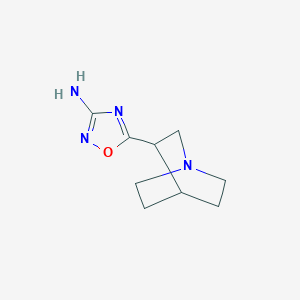
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine, commonly known as AOQ, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. AOQ belongs to the class of quinuclidine derivatives, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, and analgesic effects.
Mécanisme D'action
The exact mechanism of action of AOQ is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various neurotransmitters, including acetylcholine, serotonin, and dopamine. AOQ has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This leads to an increase in acetylcholine levels, which is associated with improved cognitive function. AOQ has also been found to modulate the activity of serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of AOQ are diverse and depend on the dose and route of administration. AOQ has been shown to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. It has also been found to protect against radiation-induced damage in cells. Additionally, AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AOQ in lab experiments is its relatively simple synthesis method. AOQ can be synthesized in a few steps using readily available starting materials. Additionally, AOQ has been found to exhibit a variety of biological activities, making it a versatile compound for investigating various pharmacological effects. However, one limitation of using AOQ in lab experiments is its limited solubility in water. This can make it difficult to administer AOQ to animal models or to study its pharmacokinetics.
Orientations Futures
There are several future directions for the study of AOQ. One potential direction is to investigate its potential use as a radioprotective agent. AOQ has been shown to protect against radiation-induced damage in cells, and further studies could explore its potential use in protecting against radiation-induced injury in humans. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. AOQ has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies could explore its potential use in humans. Additionally, further studies could investigate the mechanism of action of AOQ and its potential use in the treatment of other diseases, such as epilepsy and depression.
Méthodes De Synthèse
The synthesis of AOQ involves the reaction of 3-aminooxadiazole with quinuclidine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields AOQ as a white crystalline solid. The purity of AOQ can be enhanced by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
AOQ has been studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticonvulsant, anti-inflammatory, and analgesic effects in animal models. AOQ has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in cells. Additionally, AOQ has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit acetylcholinesterase activity.
Propriétés
Numéro CAS |
114724-42-4 |
|---|---|
Nom du produit |
3-(3-Amino-1,2,4-oxadiazole-5-yl)-quinuclidine |
Formule moléculaire |
C9H14N4O |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C9H14N4O/c10-9-11-8(14-12-9)7-5-13-3-1-6(7)2-4-13/h6-7H,1-5H2,(H2,10,12) |
Clé InChI |
MUJAUZIHWPUKFL-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
SMILES canonique |
C1CN2CCC1C(C2)C3=NC(=NO3)N |
Synonymes |
3-(3-amino-1,2,4-oxadiazole-5-yl)-quinuclidine L 660863 L-660,863 L-660863 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



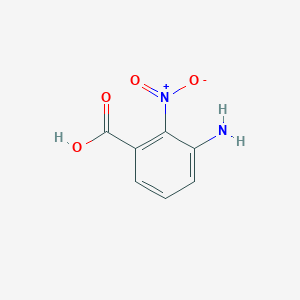
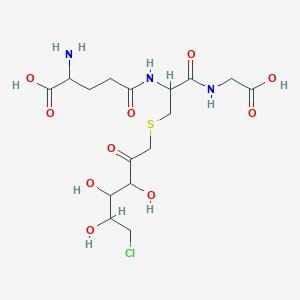
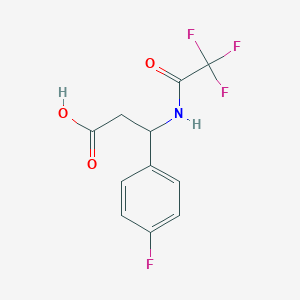
![3-[4-(2,6-dimethylheptyl)phenyl]-N-(2-hydroxyethyl)butanamide](/img/structure/B50068.png)
